

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid crystal structure analysis

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Compound of Interest

Compound Name: 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

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An In-depth Technical Guide to the Crystal Structure Analysis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid

This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of **1,1-dioxo-1,2-thiazolidine-3-carboxylic acid** using single-crystal X-ray diffraction (SCXRD). While a public crystal structure for this specific molecule is not available as of the date of this publication, this document outlines the complete, field-proven workflow required to determine and analyze its three-dimensional atomic arrangement. This process is critical for understanding its physicochemical properties, informing drug design, and ensuring intellectual property claims.

Introduction: The Significance of Structural Elucidation

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic sulfonamide (γ -sultam) analog of pyroglutamic acid, is a molecule of significant interest in medicinal chemistry.^[1] Its rigid, five-membered ring structure combined with a carboxylic acid moiety presents key pharmacophoric features. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of such molecules, providing unequivocal proof of stereochemistry, conformation, and the intricate network of intermolecular interactions that govern its solid-state behavior.^{[2][3]} This guide serves as a detailed protocol for researchers and drug development professionals to conduct a thorough crystal structure analysis.

Synthesis and Material Preparation

The foundational step is the synthesis of high-purity material. Several synthetic routes are available for thiazolidine derivatives. A common and effective approach involves the cyclization of a precursor derived from an amino acid.^[1]

Protocol 1: Synthesis via Intramolecular Carbo-Michael Reaction

A plausible synthetic route involves the sulfonylation of α -amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, followed by an intramolecular carbo-Michael reaction.^[1]

Step-by-Step Synthesis:

- **Sulfonylation:** React an appropriate α -amino acid ester hydrochloride with (2-chloroethyl)sulfonyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate.
- **Cyclization:** Induce intramolecular carbo-Michael addition using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This step forms the 1,1-dioxo-1,2-thiazolidine ring.
- **Hydrolysis:** Perform acidic or basic hydrolysis of the resulting ester to yield the target **1,1-dioxo-1,2-thiazolidine-3-carboxylic acid**.
- **Purification:** Purify the final product using recrystallization or column chromatography to achieve >99% purity, which is crucial for successful crystallization.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The presence of both a hydrogen-bond donor (N-H), hydrogen-bond acceptors (S=O, C=O), and a carboxylic acid group suggests a high propensity for forming strong intermolecular interactions.

Experimental Crystallization Techniques

Several methods should be attempted in parallel to identify optimal crystallization conditions.[4]

Table 1: Recommended Crystallization Techniques

Technique	Description	Solvents to Screen
Slow Evaporation	The compound is dissolved in a solvent or solvent mixture in which it is moderately soluble. The solvent is allowed to evaporate slowly at a constant temperature.	Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Acetone/Water mixtures
Vapor Diffusion	A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "weaker" solvent (an anti-solvent) in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.	Inner Vial (Solvent): DMSO, DMF. Outer Jar (Anti-solvent): Diethyl Ether, Hexane, Toluene.
Cooling Crystallization	A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.	Isopropanol, Ethanol, Water
Reaction Crystallization	If the final hydrolysis step can be performed under controlled conditions, it may be possible to crystallize the product directly from the reaction mixture as it forms.[4]	Dependant on reaction solvent; typically aqueous mixtures.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for molecular structure determination.[3] The workflow involves data collection, structure solution, and refinement.

Workflow for SCXRD Analysis



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Caption: The standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol:

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α) and a sensitive detector. The crystal is cooled (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
- **Data Integration and Scaling:** The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. These intensities are then scaled and merged to produce a unique dataset.
- **Structure Solution:** The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.
- **Structure Refinement:** An atomic model is built and refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are applied to non-

hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map and refined.

- Validation: The final structural model is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. The analysis should focus on intramolecular geometry and intermolecular interactions.

Intramolecular Features (Predicted)

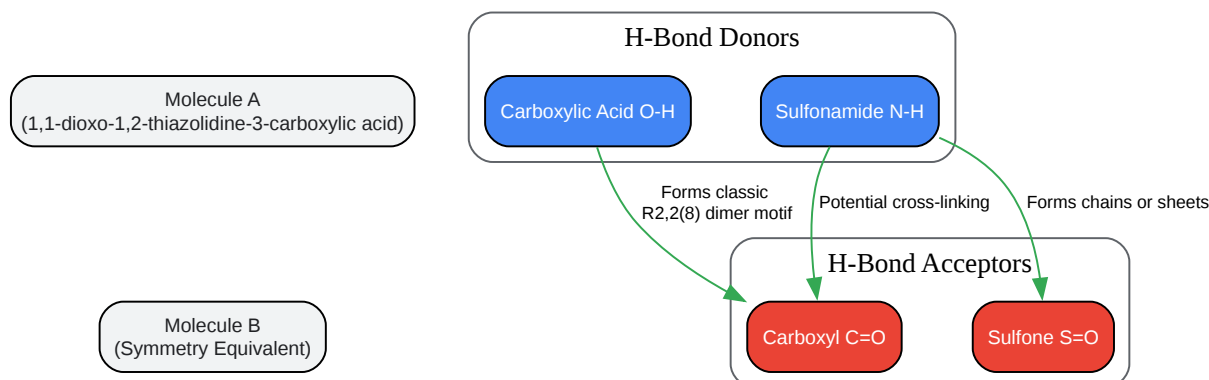
Based on related thiazolidine structures, the following features are anticipated.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Predicted Key Geometric Parameters

Parameter	Expected Value/Conformation	Rationale
Thiazolidine Ring Conformation	Envelope or twist conformation	Five-membered rings are typically non-planar to relieve steric strain.
S-O Bond Lengths	~1.43 - 1.45 Å	Typical for a sulfone group.
N-S Bond Length	~1.65 - 1.68 Å	Standard for a sulfonamide.
Carboxylic Acid Torsion	The orientation relative to the ring will determine steric and electronic effects.	This is a key flexible parameter influencing packing.

Intermolecular Interactions and Supramolecular Chemistry

The key to the solid-state architecture lies in the hydrogen bonding network.



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Caption: Predicted hydrogen bonding interactions for the title compound.

Analysis Points:

- **Carboxylic Acid Dimer:** The most probable and stabilizing interaction is the formation of a centrosymmetric R₂2(8) hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a highly robust and common motif in crystal engineering.
- **Sulfonamide Interactions:** The N-H donor can interact with the highly polar sulfone (S=O) oxygen atoms or the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. These interactions will likely link the primary dimers into extended chains or sheets.
- **Hirshfeld Surface Analysis:** To quantify the intermolecular contacts, a Hirshfeld surface analysis should be performed.[5] This technique maps the close contacts on the molecular surface, providing percentages for different types of interactions (e.g., H···O, H···H) and highlighting the most significant packing forces.[7]

Conclusion and Broader Impact

Executing the protocols detailed in this guide will yield a definitive, high-resolution crystal structure of **1,1-dioxo-1,2-thiazolidine-3-carboxylic acid**. This empirical data is invaluable for:

- Computational Modeling: Providing a ground-truth conformation for DFT calculations and molecular dynamics simulations.
- Drug Development: Understanding the molecule's shape, polarity, and hydrogen bonding potential to guide the design of derivatives with improved binding affinity to biological targets.
- Polymorph Screening: Serving as the reference structure in studies to identify and characterize different crystalline forms, which have critical implications for drug stability and bioavailability.

This structural knowledge moves the molecule from a two-dimensional representation to a three-dimensional reality, unlocking a deeper understanding of its chemical behavior and potential as a therapeutic agent.

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